REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16](=[O:18])[CH3:17])[CH2:8][CH2:9][CH3:10]>O1CCCC1>[CH2:7]([N:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[CH:16]([OH:18])[CH3:17])[CH2:8][CH2:9][CH3:10] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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27 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise, at room temperature
|
Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 30 minutes
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
the excess reagent destroyed by carefully adding ethyl acetate, saturated sodium sulfate solution and solid anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The insoluble material was separated by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(=CC=C1)C(C)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |